molecular formula C13H5Cl4N5O2 B11105947 2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile

2,4,5-trichloro-6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11105947
M. Wt: 405.0 g/mol
InChI Key: KRFCWRAQVHSAMH-PTXOJBNSSA-N
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Description

2,4,5-TRICHLORO-6-{2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE is a complex organic compound characterized by its multiple chlorine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRICHLORO-6-{2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. The process begins with the chlorination of pyridine derivatives, followed by the introduction of hydrazine and nitrophenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro and hydrazino groups.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In the field of medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of 2,4,5-TRICHLORO-6-{2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorinated aromatic structure.

    Picloram: Another chlorinated pyridine derivative used as a herbicide.

    Trichlorobenzene: A simpler chlorinated aromatic compound with different applications.

Properties

Molecular Formula

C13H5Cl4N5O2

Molecular Weight

405.0 g/mol

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H5Cl4N5O2/c14-8-2-1-6(3-9(8)22(23)24)5-19-21-13-11(16)10(15)7(4-18)12(17)20-13/h1-3,5H,(H,20,21)/b19-5+

InChI Key

KRFCWRAQVHSAMH-PTXOJBNSSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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